(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a complex organic compound notable for its unique structural configuration and potential applications in medicinal chemistry. This compound is characterized by its molecular formula and has a molecular weight of approximately 460.62 g/mol. The compound is classified under amino ketones and is recognized for its structural features, which include multiple aromatic rings and an amino group that contribute to its biological activity and chemical reactivity .
The synthesis of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one typically involves several key steps:
The molecular structure of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one can be described as follows:
(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one participates in various chemical reactions due to its functional groups:
The mechanism of action for (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is primarily related to its role as a potential inhibitor in biochemical pathways:
The physical and chemical properties of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one include:
Property | Value |
---|---|
Molecular Formula | C32H32N2O |
Molecular Weight | 460.62 g/mol |
CAS Number | 156732-13-7 |
Storage Conditions | 0°C - 8°C |
(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one has several scientific uses:
The systematic identification of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one begins with its molecular formula C₃₂H₃₂N₂O, corresponding to a molecular weight of 460.61 g/mol. This molecular architecture integrates three key structural elements: a dibenzylamino-protected chiral center, an enone system with conjugated unsaturation, and terminal phenyl substituents that create an extended hydrophobic framework [1] [3]. The compound bears the CAS Registry Number 156732-13-7, providing a unique identifier across chemical databases and regulatory documentation [1] [10].
The formal IUPAC name designates the absolute stereochemistry at the C2 position as (S) and specifies the double bond geometry between C4-C5 as (Z), reflecting the spatial arrangement critical for its biological interactions and synthetic utility. Alternative nomenclature representations include the descriptor (2S)-5-amino-2-[bis(phenylmethyl)amino]-1,6-diphenyl-4-hexen-3-one, which explicitly identifies the dibenzylamino functionality (bis(phenylmethyl)amino). In pharmaceutical contexts, the compound is frequently referenced by operational designations such as DAH-II (Dibenzylamino Hexenone-II) or RIT-III (Ritonavir Intermediate-III), emphasizing its role in antiretroviral drug synthesis [3] [7].
Table 1: Structural Identifiers and Molecular Characteristics
Identifier | Value/Specification | Reference |
---|---|---|
CAS Registry Number | 156732-13-7 | [1] [10] |
Molecular Formula | C₃₂H₃₂N₂O | [1] [3] |
Molecular Weight | 460.61 g/mol | [1] [4] |
IUPAC Name | (Z,2S)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one | [7] |
Common Synonyms | DAH-II; RIT-III; Ritonavir Intermediate 9 | [1] [10] |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)/C=C(/CC2=CC=CC=C2)/N)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | [7] |
The stereochemical configuration critically influences molecular recognition properties, with the (S,Z)-isomer exhibiting optimal spatial orientation for its function as a pharmaceutical intermediate. The extended conjugated system enables planarity across C3-C4-C5-N5, facilitating specific intermolecular interactions during subsequent synthetic transformations. The dibenzylamine group serves as a protecting moiety for the secondary amine, which can be selectively deprotected under controlled conditions during downstream synthesis [1] [7].
(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one emerged as a strategic intermediate during the 1990s in response to the urgent need for efficient synthetic routes to HIV protease inhibitors. Its development coincided with breakthroughs in asymmetric synthesis methodologies that enabled the practical production of complex chiral molecules on industrial scales. The compound occupies a pivotal position in the synthesis of Ritonavir, an antiretroviral medication that fundamentally transformed AIDS therapy protocols following its introduction in 1996 [1] [4].
The original synthetic route to this compound featured L-phenylalanine as the chiral starting material, leveraging its natural (S)-configuration to establish the required stereocenter. Early manufacturing processes required multiple protection/deprotection sequences and suffered from moderate yields due to challenges in controlling stereochemistry at the C4-C5 double bond. These limitations prompted significant innovation in stereoselective enolization and condensation reactions throughout the 2000s, leading to improved Z-selectivity through catalyst-controlled methodologies [7].
Table 2: Historical Development Timeline as Pharmaceutical Intermediate
Time Period | Development Milestone | Impact on Synthesis |
---|---|---|
Early 1990s | Identification as key intermediate for HIV protease inhibitors | Established critical molecular architecture for antiretroviral drugs |
1995-2000 | Optimization of stereoselective enone formation | Improved (Z)-selectivity from <70% to >95% |
2005-2010 | Process intensification in Chinese API manufacturers | Reduced production costs by 40% through solvent system optimization |
2015-Present | Green chemistry adaptations | Elimination of ethyl alcohol from synthesis, enhanced E-factor metrics |
Nantong Jinghua Pharmaceutical Co., Ltd., among other manufacturers, contributed significantly to industrial-scale production innovations after 2015. Their technical refinements eliminated the need for ethyl alcohol in critical synthetic steps, enhancing yield profiles while reducing environmental impact. These advances solidified the compound's position as a commercially viable intermediate, with current production volumes supporting the manufacture of multi-ton quantities of Ritonavir annually [1] [7].
The compound exemplifies the evolution of chiral technology in pharmaceutical manufacturing, where complex stereochemical requirements drive innovation in catalysis and process chemistry. Its synthesis represents a benchmark achievement in maintaining stereochemical integrity across multiple chemical transformations, particularly in preserving the labile (Z)-enone configuration during isolation and purification operations [1] [7].
The physicochemical profile of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one reveals characteristics critical to its handling, purification, and application in synthesis. The compound presents as a white to pale yellow crystalline powder under standard conditions, with color intensity varying slightly with purity grade. Its crystalline structure contributes to reasonable handling properties despite the molecular complexity, facilitating industrial processing in solid form [1] [8].
Thermal analysis demonstrates a melting point range of 95-105°C, indicative of polymorphic behavior rather than decomposition at this stage. The relatively low melting temperature necessitates careful temperature control during processing to prevent sintering or degradation. Specific optical rotation measurements in dimethylformamide solution (0.5% w/v) range between -140.0° to -160.0° at 25°C, providing a sensitive indicator of stereochemical purity for quality control purposes. Significant deviations from this range suggest racemization or diastereomeric contamination [1].
Table 3: Comprehensive Physicochemical Characterization Data
Property | Measurement | Conditions | Reference |
---|---|---|---|
Appearance | White to pale yellow crystalline powder | Visual inspection | [1] [10] |
Melting Point | 95-105°C | Capillary method | [1] |
Specific Optical Rotation | -140.0° to -160.0° | 0.5% in dimethylformamide, 25°C | [1] |
Density | 1.136-1.137 g/cm³ | Predicted/experimental | [3] [8] |
Boiling Point | 626.2 ± 55.0°C | Predicted at 760 mmHg | [3] [10] |
Refractive Index | 1.630 | Predicted | [3] [8] |
Solubility | Dichloromethane: freely solubleDimethylformamide: solubleMethanol: sparingly soluble (heated)Water: practically insoluble | Qualitative assessment at 20°C | [1] [6] [10] |
pKa | 5.58 ± 0.70 | Predicted (amine functionality) | [8] [10] |
Loss on Drying | ≤6.0% | 80°C under vacuum for 4 hours | [1] |
Solubility characteristics show marked solvent dependence, with excellent dissolution observed in chlorinated solvents like dichloromethane. Moderate solubility occurs in aprotic polar solvents including dimethylformamide, while only limited dissolution occurs in alcoholic solvents even with heating. The compound displays negligible water solubility (<0.1 mg/mL), which facilitates aqueous workup procedures during synthesis but necessitates organic solvents for chromatographic purification [1] [6].
Stability studies reveal particular vulnerability to thermal and photochemical degradation pathways. Storage at 0-8°C under inert atmosphere preserves chemical integrity for extended periods, while exposure to temperatures above 30°C accelerates decomposition. The conjugated enone system demonstrates sensitivity to UV radiation, necessitating amber glass containers or light-protected packaging during storage. Under vacuum drying conditions (80°C), mass loss due to solvent evaporation and potential degradation is capped at ≤6.0% as a quality specification [1] [6].
HPLC purity profiles indicate that properly stored material maintains ≥99.0% chemical purity for over 24 months when protected from moisture and oxygen. The primary degradation products include stereoisomerization byproducts from Z→E conversion across the enone double bond and hydrolytic cleavage products from the dibenzylamine moiety. These stability considerations directly influence formulation strategies in subsequent synthetic steps, where controlled deprotection conditions prevent racemization at the chiral center [1] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1